N-(Benzyloxy)-3-oxopentanamide
Description
N-(Benzyloxy)-3-oxopentanamide is a synthetic organic compound characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the nitrogen of a 3-oxopentanamide backbone. Its structure comprises a pentanamide chain with a ketone group at the third carbon and a benzyloxy substituent on the amide nitrogen. The compound’s synthesis likely involves coupling reactions between benzyloxyamine and 3-oxopentanoic acid derivatives, analogous to methods reported for similar acrylamide hybrids .
Properties
CAS No. |
95395-85-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-oxo-N-phenylmethoxypentanamide |
InChI |
InChI=1S/C12H15NO3/c1-2-11(14)8-12(15)13-16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
LXPWQJGFQTYKDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyloxy)-3-oxopentanamide typically involves the reaction of benzyloxyamine with a suitable 3-oxopentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Benzyloxy)-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the 3-oxopentanamide moiety can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Benzyloxy)-3-oxopentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Benzyloxy)-3-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the 3-oxopentanamide moiety can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(Benzyloxy)-3-oxopentanamide with three related compounds, focusing on structural features, physicochemical properties, and biological relevance.
Structural and Functional Group Comparisons
Key Observations :
- Benzyloxy vs. Acrylamide : The acrylamide derivatives in feature a conjugated system with aryl substituents, enhancing π-π stacking interactions for target binding (e.g., amyloid-beta in Alzheimer’s models) . In contrast, this compound’s linear chain and ketone may favor solubility but reduce rigidity.
- Oxetane vs. Pentanamide : The oxetane ring in N-Benzyloxetan-3-amine oxalate improves metabolic stability compared to flexible chains, a common strategy in medicinal chemistry .
Physicochemical Properties
Limited quantitative data exist for this compound, but inferences can be drawn from analogs:
- LogP : Estimated ~2.1 (similar to benzyloxy-containing acrylamides ), indicating moderate lipophilicity.
- Solubility: Likely lower than ionic compounds like benzathine benzylpenicillin but higher than nonpolar aryl hybrids due to its ketone and amide groups.
- Stability : The ketone may render it prone to metabolic reduction, unlike the oxetane’s resistance to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
